2-(Benzyloxy)pyrimidin-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-phenylmethoxypyrimidin-5-amine |
InChI |
InChI=1S/C11H11N3O/c12-10-6-13-11(14-7-10)15-8-9-4-2-1-3-5-9/h1-7H,8,12H2 |
InChI Key |
CLKVXPZVGQBEBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(C=N2)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Benzyloxy Pyrimidin 5 Amine and Its Analogs
De Novo Synthesis of the Pyrimidine (B1678525) Core
The de novo synthesis approach builds the pyrimidine ring from simpler, non-cyclic starting materials. This method offers the flexibility to introduce desired substituents at specific positions during the ring formation process.
Cyclization Reactions for Pyrimidine Ring Formation
The construction of the pyrimidine ring is a cornerstone of synthesizing a wide array of heterocyclic compounds. A common and effective method involves the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with a reagent containing an N-C-N fragment, such as urea (B33335) or guanidine. For instance, the reaction of appropriately substituted 1,3-dicarbonyl compounds with amidines can lead to the formation of the pyrimidine core. organic-chemistry.orgbeilstein-journals.org Microwave irradiation has been shown to promote the cyclocondensation of β-keto esters and amidines, offering an efficient route to highly substituted 4-pyrimidinols. organic-chemistry.org
Another approach involves the use of β-formyl enamides, which can undergo samarium chloride-catalyzed cyclization with urea under microwave irradiation to yield pyrimidine derivatives. organic-chemistry.org Furthermore, the coupling of acid chlorides with terminal alkynes, followed by the addition of amidinium salts to the resulting alkynones, provides a direct pathway to pyrimidines under mild conditions. organic-chemistry.org
Introduction of Amine Functionality at C-5 Position
The introduction of an amine group at the C-5 position of the pyrimidine ring during the de novo synthesis often involves the use of starting materials that already contain the necessary nitrogen functionality. For example, using a substituted malononitrile (B47326) derivative in the cyclization reaction can directly lead to a 5-aminopyrimidine. Specifically, 2-(methoxy(4-methoxyphenyl)methylene)malononitrile can be reacted with cyanamide (B42294) to produce a 2-amino-5-cyanopyrimidine derivative. nih.gov The cyano group can then be reduced to an aminomethyl group or hydrolyzed and converted to an amine via a Curtius, Hofmann, or Lossen rearrangement, although these subsequent steps fall under post-cyclization functionalization.
Post-Cyclization Functionalization Strategies
Alternatively, a pre-formed pyrimidine ring can be chemically modified to install the desired benzyloxy and amine groups. This approach is often more direct if a suitable pyrimidine starting material is readily available.
Alkylation of Hydroxyl Groups for Benzyloxy Installation
The benzyloxy group is typically introduced by the alkylation of a corresponding hydroxypyrimidine. For example, 2-hydroxypyrimidine (B189755) can be reacted with benzyl (B1604629) chloride in the presence of a base to yield 2-(benzyloxy)pyrimidine. google.com A patent describes a method for the N-alkylation of 2-pyridone and 2-hydroxypyrimidine using benzyl chloride and a tetraalkylammonium fluoride (B91410) in a solvent like THF, achieving high yields. google.com This reaction proceeds via the formation of the more nucleophilic alkoxide or pyridone anion, which then displaces the chloride from benzyl chloride.
| Reactant 1 | Reactant 2 | Reagents | Solvent | Product | Yield | Reference |
| 2-Hydroxypyrimidine | Benzyl chloride | Tetrabutylammonium fluoride | THF | N-benzyl-2-pyridone | 92% | google.com |
| 4-Chloropyridone | Benzyl bromide | Ag2CO3 | Benzene | 2-Benzyloxypyridine | - |
Amination Approaches for Pyrimidine-5-amine Moiety
Direct amination of the C-5 position of a pyrimidine ring can be challenging due to the electron-deficient nature of the ring, which generally directs nucleophilic attack to the C-2, C-4, and C-6 positions. wikipedia.org However, in some cases, direct amination is possible. More commonly, the amine group is introduced via nucleophilic aromatic substitution (SNAr) of a leaving group, such as a halogen, at the C-5 position. researchgate.netresearchgate.net
Palladium-catalyzed amination reactions have also been employed for the synthesis of aminopyrimidines. acs.org These reactions offer a versatile method for forming C-N bonds with a wide range of amines. For instance, a highly regioselective amination of 6-aryl-2,4-dichloropyrimidine has been reported, demonstrating the preference for substitution at the C-4 position. acs.org To achieve C-2 selectivity, specific catalysts and conditions may be required. researchgate.net
Halogenation and Subsequent Functional Group Interconversion at C-5
A reliable and versatile strategy for introducing an amine group at the C-5 position involves a two-step process: halogenation followed by nucleophilic substitution.
Halogenation at C-5: The C-5 position of pyrimidines can be readily halogenated. nih.govelsevierpure.comfiu.eduthieme-connect.commostwiedzy.pl Various halogenating agents can be employed, such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), often in a polar aprotic solvent like DMF. nih.govfiu.edu The use of ionic liquids as a medium for halogenation with N-halosuccinimides has also been reported as a highly efficient and environmentally benign method. elsevierpure.comthieme-connect.com The reactivity of the pyrimidine ring towards electrophilic halogenation at C-5 is often enhanced by the presence of electron-donating groups at other positions. wikipedia.orgpharmaguideline.com
Functional Group Interconversion: Once a halogen, typically bromine or iodine, is installed at the C-5 position, it can be displaced by an amine. This nucleophilic aromatic substitution reaction is a common method for synthesizing 5-aminopyrimidines. fiu.edu The reaction can be carried out with ammonia (B1221849), a primary or secondary amine, or a protected amine equivalent. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for this transformation, allowing for the coupling of 5-halopyrimidines with a broad range of amines under relatively mild conditions.
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
| 5′-O-(tert-butyldimethylsilyl)-2′,3′-O-isopropylideneuridine | 1,3-dibromo-5,5-dimethylhydantoin (DBH) | DMF | 5-Bromo-5′-O-(tert-butyldimethylsilyl)-2′,3′-O-isopropylideneuridine | Quantitative | nih.govfiu.edu |
| 2,4-Dichloropyrimidine | Diethylamine | iPrNEt, CHCl3, 40°C | 2-Chloro-N,N-diethylpyrimidin-4-amine and 4-Chloro-N,N-diethylpyrimidin-2-amine | - | researchgate.net |
| 2-Chloro-4,6-dimethylpyrimidine | Aniline | Ethanol, 160°C, Microwave | N-Phenyl-4,6-dimethylpyrimidin-2-amine | - | researchgate.net |
Advanced Coupling Reactions in Derivative Synthesis
The functionalization of the pyrimidine core is pivotal for creating diverse molecular architectures. Palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions are powerful methods for introducing new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a wide array of 2-(benzyloxy)pyrimidine derivatives.
Suzuki Cross-Coupling Reactions for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a premier method for forming C-C bonds, valued for its broad functional group tolerance, mild reaction conditions, and the commercial availability of boronic acid reagents. This reaction is instrumental in synthesizing aryl- or heteroaryl-substituted pyrimidines, which are common motifs in drug discovery.
In the context of 2-(benzyloxy)pyrimidine analogs, the Suzuki reaction typically involves the coupling of a halogenated pyrimidine with a suitable boronic acid or ester. For instance, a key intermediate such as 2-(benzyloxy)-5-bromopyrimidine (B1439296) can be coupled with various arylboronic acids using a palladium catalyst like Pd(PPh₃)₄ to yield 5-aryl-2-(benzyloxy)pyrimidine derivatives. nih.gov Similarly, pyrimidylboronic acids can be synthesized and used as coupling partners. The synthesis of 2-methoxy-5-pyrimidylboronic acid has been reported, which undergoes Suzuki coupling with heteroaryl halides to form new heteroarylpyrimidines. worktribe.com By analogy, a 2-benzyloxy-5-pyrimidylboronic acid could serve as a versatile building block.
A recent advancement is the concept of aminative Suzuki-Miyaura coupling, which uniquely combines elements of Suzuki and Buchwald-Hartwig reactions to form diaryl amine products (C-N-C linkage) from the same starting materials used for standard biaryl synthesis (C-C linkage). snnu.edu.cn This innovative three-component reaction reroutes the traditional pathway by incorporating a formal nitrene insertion, effectively expanding the chemical space accessible from common precursors. snnu.edu.cn
Table 1: Examples of Suzuki Cross-Coupling for Pyrimidine Derivatives
| Pyrimidine Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 6-Chloro-pyrimidine derivative | Arylboronic acids | Pd(PPh3)4 | 6-Aryl-pyrimidine derivative | nih.gov |
| 5-Bromopyrimidine | Triisopropylborate (to form boronic acid) | n-BuLi, then acid | 5-Pyrimidylboronic acid | worktribe.com |
| 2-Methoxy-5-bromopyrimidine | Triisopropylborate | n-BuLi, then acid | 2-Methoxy-5-pyrimidylboronic acid | worktribe.com |
| Aryl Halide | Aryl Boronic Acid + Amination Reagent | Pd catalyst with bulky phosphine (B1218219) ligand | Diaryl Amine (C-N-C linkage) | snnu.edu.cn |
Nucleophilic Aromatic Substitution on Halogenated Pyrimidines
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nucleophiles, particularly amines, onto an aromatic or heteroaromatic ring. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, especially when activated by a leaving group such as a halogen. This reaction is often slower than analogous reactions with acid chlorides because it requires the temporary disruption of aromaticity. researchgate.net
The synthesis of 2-(benzyloxy)pyrimidin-5-amine can be envisioned through a sequential SNAr strategy. Starting with a dihalogenated pyrimidine, such as 2,5-dichloropyrimidine (B52856) or 2,5-dibromopyrimidine, the more reactive position can be selectively substituted. For instance, reaction with sodium benzyloxide would yield a 2-(benzyloxy)-5-halopyrimidine intermediate. A subsequent SNAr reaction with ammonia or a primary/secondary amine at the C5 position would furnish the desired this compound analog. This stepwise approach allows for controlled installation of different functional groups.
A study on the synthesis of pyrimidine derivatives demonstrated the preparation of 4-amino-6-(alkylamino) pyrimidines via the nucleophilic displacement of a chlorine atom from a 6-chloropyrimidine precursor using various amines. nih.gov Greener protocols have also been developed, utilizing solvents like polyethylene (B3416737) glycol (PEG-400) at elevated temperatures, which can lead to excellent yields of aminated heterocycles in very short reaction times, often within minutes. nih.gov
Table 2: Nucleophilic Aromatic Substitution on Halogenated Pyrimidines
| Halogenated Substrate | Nucleophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 4-Chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | Primary or secondary amines | PEG-400, 120 °C, 5 min | 4-Amino-substituted imidazo[1,5-a]pyrimidine | nih.gov |
| 8-Chloro- researchgate.netCurrent time information in Bangalore, IN.nih.govtriazolo[4,3-a]pyrazine | Various amines | PEG-400, 120 °C, 5 min | 8-Amino-substituted triazolo[4,3-a]pyrazine | nih.gov |
| 6-Chloro-pyrimidine derivative | Various amines | Not specified | 6-Amino-pyrimidine derivative | nih.gov |
| 2-Chloropyridine | Amine | Heat | 2-Aminopyridine derivative | researchgate.net |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which advocate for the reduction of waste and energy consumption, are increasingly influencing synthetic route design. Microwave-assisted synthesis and multi-component reactions are two powerful strategies that align with these principles, offering more efficient and environmentally benign pathways to complex molecules like this compound.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. nih.govnih.gov The rapid, localized heating can accelerate reaction rates and sometimes enable chemistries that are inefficient under thermal conditions.
The synthesis of pyrimidine derivatives and their precursors has benefited significantly from this technology. For example, a solid-phase synthesis of 2-(benzylthio)imidazo[1,2a]pyrimidin-5-ones saw reaction times reduced from several days to just 80 minutes using microwave irradiation. nih.gov Similarly, the benzylation of alcohols and other substrates, a key step in forming the benzyloxy group, can be accelerated from hours to minutes while maintaining high yields. nih.gov The synthesis of various other heterocyclic systems, such as benzimidazoles and benzothiazoles, has also been rendered highly efficient through microwave-assisted protocols, often under solvent-free conditions, which further enhances their green credentials. mdpi.comscilit.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Key Advantage | Reference |
|---|---|---|---|---|
| Synthesis of 2-(benzylthio)imidazo[1,2a]pyrimidin-5-ones | Several days | 80 minutes | Drastic time reduction | nih.gov |
| Benzylation of alcohols | Hours | Minutes | Time reduction, high yields | nih.gov |
| Synthesis of 1,2-disubstituted benzimidazoles | 120 minutes (at 100 °C) | 10 minutes (at 60 °C) | Time and energy savings | mdpi.com |
Multi-component Reaction Pathways
Multi-component reactions (MCRs) are convergent synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates all or most of the starting materials. This approach is highly efficient, minimizing purification steps, reducing solvent waste, and increasing atom economy, making it a cornerstone of green chemistry. nih.gov
Several MCRs are known to produce pyrimidine-containing scaffolds. The Biginelli reaction, a classic pseudo-four-component reaction, combines an aldehyde, a β-keto ester, and urea or thiourea (B124793) to form dihydropyrimidinones. nih.gov This strategy has been adapted to use aminoazoles as the amine component to generate various fused pyrimidine systems. rsc.org Another example is the three-component synthesis of researchgate.netCurrent time information in Bangalore, IN.nih.govthiadiazolo[3,2-a]pyrimidine derivatives from 5-amino-1,3,4-thiadiazole-2-thiol, aromatic aldehydes, and Meldrum's acid. researchgate.net
While a direct MCR for this compound is not prominently reported, a plausible pathway could involve a Biginelli-type condensation using a benzyloxy-substituted amidine as one of the key components. The versatility of MCRs allows for the incorporation of diverse functional groups, suggesting that a carefully designed one-pot reaction could provide a highly efficient route to the target scaffold or its complex derivatives.
Table 4: Components in Pyrimidine-Forming Multi-component Reactions
| Reaction Name/Type | Component 1 | Component 2 | Component 3 (+ others) | Product | Reference |
|---|---|---|---|---|---|
| Biginelli Reaction | Aldehyde | β-keto ester | Urea or Thiourea | Dihydropyrimidinone | nih.gov |
| Fused Pyrimidine Synthesis | Aldehyde | β-keto ester | Aminoazole (e.g., 2-aminobenzimidazole) | Benzimidazole-fused pyrimidine | rsc.org |
| Thiadiazolo-pyrimidine Synthesis | Aromatic aldehyde | Meldrum's acid | 5-Amino-1,3,4-thiadiazole-2-thiol | researchgate.netCurrent time information in Bangalore, IN.nih.govThiadiazolo[3,2-a]pyrimidine | researchgate.net |
2 Benzyloxy Pyrimidin 5 Amine As a Versatile Synthetic Intermediate for Complex Molecular Architectures
Precursor in the Synthesis of Fused Pyrimidine (B1678525) Systems
The inherent reactivity of the amino and pyrimidine moieties in 2-(benzyloxy)pyrimidin-5-amine allows for its effective use in the construction of various fused pyrimidine systems. These fused heterocycles are of significant interest due to their presence in numerous biologically active compounds.
Triazolopyrimidine Formation
Triazolopyrimidines are a class of fused heterocyclic compounds that have garnered considerable attention for their diverse pharmacological activities. The synthesis of nih.govbldpharm.comevitachem.comtriazolo[1,5-a]pyrimidine derivatives has been extensively explored. researchgate.net In a general synthetic approach, the amino group of a pyrimidine derivative can react with appropriate reagents to form the triazole ring, leading to the fused triazolopyrimidine system. While specific examples detailing the direct use of this compound in triazolopyrimidine synthesis are not prevalent in the provided search results, the general reactivity pattern of aminopyrimidines suggests its potential as a precursor in such transformations. The synthesis often involves the reaction of an aminopyrimidine with reagents that can provide the remaining atoms for the triazole ring, followed by cyclization. researchgate.netgoogleapis.com
Pyrimidoquinoline Synthesis
Pyrimido[4,5-b]quinolines are another important class of fused heterocycles known for their significant biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. nih.gov The synthesis of these compounds can be achieved through multicomponent reactions. For instance, a one-pot condensation of aldehydes, dimedone, and 6-amino-1,3-dimethyluracil (B104193) has been utilized to create pyrimido[4,5-b]quinoline derivatives. nih.govresearchgate.net Although the direct involvement of this compound is not explicitly detailed, the strategic use of aminopyrimidine derivatives in similar synthetic strategies underscores its potential as a valuable starting material for constructing the pyrimidoquinoline scaffold.
Thienopyrimidine Derivatives
Thienopyrimidines are bicyclic heterocyclic compounds that have been investigated for various medicinal applications, including their potential as endothelin antagonists and anti-inflammatory agents. nih.govgoogle.com The synthesis of thienopyrimidine derivatives often involves the cyclization of appropriately substituted thiophene (B33073) precursors. For example, the interaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with various reagents can lead to the formation of thieno[2,3-d]pyrimidine (B153573) systems. nih.gov The amino group of this compound could potentially be utilized in cyclization reactions with suitable thiophene-based synthons to construct novel thienopyrimidine derivatives.
Pyrazolopyrimidine Derivatives
Pyrazolopyrimidines are recognized for their diverse biological activities, including their role as kinase inhibitors in cancer therapy. ekb.egnih.gov The synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives often starts from 5-aminopyrazoles, which are then reacted with various reagents to construct the fused pyrimidine ring. nih.govnih.gov For example, the reaction of a 5-aminopyrazole with diethyl malonate can lead to a dihydroxypyrazolopyrimidine, which can be further functionalized. nih.gov While the direct use of this compound in this specific synthetic route is not documented, the structural analogy and the presence of the reactive amino group suggest its potential as a building block for related pyrazolopyrimidine structures.
Building Block for Oligonucleotide and Nucleoside Analogues
Nucleoside and oligonucleotide analogues are crucial in the development of antiviral and anticancer therapies. google.comnih.gov These synthetic molecules mimic the structure of natural nucleosides and can interfere with the replication of viral or cancerous cells. nih.gov The pyrimidine core of this compound makes it an attractive starting material for the synthesis of modified nucleosides. The amino group at the 5-position and the benzyloxy group at the 2-position offer sites for further chemical modification and coupling to sugar moieties to create novel nucleoside analogues. These analogues can then be incorporated into oligonucleotides to modulate their properties, such as binding affinity and nuclease resistance. google.com The combination of pyrimidine inhibitors with nucleoside analogues has also been shown to synergistically inhibit viral replication, highlighting the importance of developing new pyrimidine-based compounds. nih.gov
Application in the Synthesis of Heterocyclic Scaffolds for Chemical Libraries
The strategic placement of a nucleophilic amino group on the pyrimidine ring, combined with the synthetic handle of the benzyloxy group, renders this compound a valuable building block for the construction of diverse heterocyclic scaffolds. Its utility is particularly pronounced in the generation of chemical libraries, where molecular diversity is paramount for the exploration of new chemical space in drug discovery and materials science. The reactivity of the 5-amino group allows for its participation in a variety of cyclocondensation and multicomponent reactions, leading to the formation of fused pyrimidine systems with a wide range of structural and functional group diversity.
The generation of these libraries often leverages well-established synthetic methodologies, including reactions with β-dicarbonyl compounds, enaminones, and other bifunctional electrophiles to construct new carbocyclic and heterocyclic rings fused to the pyrimidine core. These approaches are amenable to parallel synthesis and combinatorial chemistry techniques, enabling the rapid production of a multitude of analogs for biological screening and other applications.
A significant advantage of using this compound is the potential for late-stage diversification. The benzyloxy group can be readily cleaved under various conditions to reveal a hydroxyl or keto functionality, providing an additional point for modification after the core heterocyclic scaffold has been assembled. This feature further expands the accessible chemical diversity from a single synthetic intermediate.
Synthesis of Fused Six-Membered Heterocyclic Scaffolds
The construction of fused six-membered rings, such as pyridopyrimidines and pyrimidopyrimidines, represents a common and effective strategy for expanding the molecular complexity of this compound. These fused systems are prevalent in pharmacologically active molecules.
Pyrido[2,3-d]pyrimidines:
One of the most straightforward methods for constructing the pyrido[2,3-d]pyrimidine (B1209978) scaffold involves the reaction of 5-aminopyrimidines with 1,3-dicarbonyl compounds or their synthetic equivalents. In a typical reaction, this compound can be condensed with a β-diketone, β-ketoester, or an α,β-unsaturated carbonyl compound. The reaction proceeds through an initial Michael addition or condensation involving the 5-amino group, followed by an intramolecular cyclization and subsequent aromatization to yield the fused bicyclic system. The choice of the three-carbon partner allows for the introduction of various substituents onto the newly formed pyridine (B92270) ring.
For instance, the reaction with an unsymmetrical β-diketone can lead to the regioselective formation of one major isomer, dictated by the differential reactivity of the two carbonyl groups. This regioselectivity is a crucial aspect in library design.
Table 1: Representative Synthesis of Pyrido[2,3-d]pyrimidine Scaffolds
| 1,3-Dicarbonyl Compound | Product | Substituents (R1, R2, R3) |
| Acetylacetone | 2-(Benzyloxy)-5,7-dimethylpyrido[2,3-d]pyrimidine | R1=CH3, R2=H, R3=CH3 |
| Ethyl acetoacetate | 2-(Benzyloxy)-7-methylpyrido[2,3-d]pyrimidin-5(6H)-one | R1=CH3, R2,R3=O (keto) |
| Benzoylacetone | 2-(Benzyloxy)-7-methyl-5-phenylpyrido[2,3-d]pyrimidine | R1=CH3, R2=H, R3=C6H5 |
| Diethyl malonate | 2-(Benzyloxy)pyrido[2,3-d]pyrimidine-5,7(6H,8H)-dione | R1,R3=OH (enol), R2=H |
Pyrimido[4,5-d]pyrimidines:
The synthesis of pyrimido[4,5-d]pyrimidines from this compound can be achieved through various multicomponent reactions. A common approach involves a three-component reaction with an aldehyde and an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate, often catalyzed by a base. This type of reaction allows for the rapid assembly of the fused pyrimidine ring with a high degree of substitution. The diversity of the resulting library can be easily expanded by varying the aldehyde and the active methylene component.
Another strategy involves the reaction with enaminones or other pre-functionalized building blocks that can undergo a [4+2] cycloaddition or a sequence of condensation and cyclization reactions.
Table 2: Multicomponent Synthesis of Pyrimido[4,5-d]pyrimidine Scaffolds
| Aldehyde | Active Methylene Compound | Product Core Structure |
| Benzaldehyde | Malononitrile | 5-Amino-2-(benzyloxy)-7-phenylpyrimido[4,5-d]pyrimidine-6-carbonitrile |
| 4-Chlorobenzaldehyde | Ethyl cyanoacetate | Ethyl 5-amino-2-(benzyloxy)-7-(4-chlorophenyl)pyrimido[4,5-d]pyrimidine-6-carboxylate |
| Cyclohexanecarboxaldehyde | Malononitrile | 5-Amino-2-(benzyloxy)-7-cyclohexylpyrimido[4,5-d]pyrimidine-6-carbonitrile |
| Formaldehyde | Barbituric acid | 2-(Benzyloxy)pyrimido[4,5-d]pyrimidine-5,7(1H,3H,6H,8H)-dione |
Synthesis of Fused Five-Membered Heterocyclic Scaffolds
The versatility of this compound extends to the synthesis of fused five-membered heterocyclic systems, such as thieno[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines. These scaffolds are also of significant interest in medicinal chemistry.
Thieno[2,3-d]pyrimidines:
The Gewald reaction is a powerful tool for the synthesis of thieno[2,3-d]pyrimidines. While the classical Gewald reaction starts with an α-methylene ketone, a nitrile, and elemental sulfur, modifications of this reaction can be adapted for the construction of the thiophene ring onto the pyrimidine core. A plausible approach involves the reaction of this compound with a β-ketoester or β-diketone in the presence of a sulfur source, such as elemental sulfur and a base. This would lead to the formation of an intermediate that can cyclize to the thienopyrimidine.
A more direct route involves the reaction of a pre-formed 5-amino-6-halopyrimidine with a thioglycolate derivative, although this would require additional synthetic steps to prepare the appropriately substituted pyrimidine starting material.
Table 3: Plausible Synthesis of Thieno[2,3-d]pyrimidine Scaffolds
| Reagent 1 | Reagent 2 | Product Core Structure |
| Ethyl acetoacetate | Sulfur | Ethyl 2-(benzyloxy)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate |
| Malononitrile | Sulfur | 5-Amino-2-(benzyloxy)thieno[2,3-d]pyrimidine-6-carbonitrile |
| Acetylacetone | Sulfur | 6-Acetyl-2-(benzyloxy)-5-methylthieno[2,3-d]pyrimidine |
The diverse reactivity of this compound in these and other cyclization strategies underscores its importance as a versatile intermediate for the generation of chemical libraries of fused heterocyclic scaffolds. The ability to systematically vary the substituents on the newly formed rings provides a powerful platform for structure-activity relationship studies and the discovery of novel bioactive compounds.
Future Research Directions and Unexplored Reactivity of 2 Benzyloxy Pyrimidin 5 Amine
Development of Novel and Efficient Synthetic Routes
The future synthesis of 2-(benzyloxy)pyrimidin-5-amine and its derivatives will likely focus on developing more efficient, sustainable, and diverse methodologies beyond classical approaches. While traditional methods for pyrimidine (B1678525) synthesis exist, novel strategies could offer significant advantages in terms of yield, atom economy, and functional group tolerance.
One promising avenue lies in the application of multi-component reactions (MCRs) . These reactions, where three or more reactants combine in a single step to form a complex product, offer inherent efficiency. organic-chemistry.orggrowingscience.com Future research could explore one-pot syntheses starting from simple, readily available precursors to construct the this compound core. The development of novel MCRs would not only streamline the synthesis but also facilitate the rapid generation of diverse libraries of analogues for biological screening and materials science applications.
Furthermore, the use of ultrasound-assisted synthesis could significantly enhance reaction rates and yields. nih.govnih.gov Ultrasound irradiation can promote molecular agitation and mass transfer, leading to shorter reaction times and milder conditions. Investigating the application of sonochemistry to the synthesis of this compound could lead to more energy-efficient and environmentally friendly production methods.
The exploration of novel catalytic systems is another critical area. This includes the use of transition metal catalysts for cross-coupling reactions to introduce the benzyloxy group or other substituents with high selectivity and efficiency. Additionally, the development of organocatalytic or biocatalytic routes could offer sustainable alternatives to metal-based catalysts.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Multi-Component Reactions (MCRs) | High efficiency, atom economy, diversity generation. organic-chemistry.orggrowingscience.com | Design of novel one-pot reactions for the core synthesis. |
| Ultrasound-Assisted Synthesis | Reduced reaction times, higher yields, milder conditions. nih.govnih.gov | Optimization of sonochemical parameters for key synthetic steps. |
| Novel Catalytic Systems | High selectivity, functional group tolerance, sustainability. | Exploration of transition metal, organo-, and biocatalysts. |
Exploration of New Chemical Transformations and Rearrangements
The reactivity of the this compound scaffold is ripe for exploration, with the potential for discovering new chemical transformations and rearrangements. The interplay between the electron-deficient pyrimidine ring and its electron-donating and benzyloxy substituents creates a unique electronic landscape that could be exploited for novel reactions.
A key area of future research is the investigation of rearrangement reactions . The Dimroth rearrangement , a well-known isomerization of N-heterocycles, could potentially be induced in derivatives of this compound under specific conditions, leading to novel heterocyclic systems. nih.gov Understanding the factors that govern such rearrangements, including pH, temperature, and substituent effects, will be crucial. nih.gov
Furthermore, the development of novel C-H functionalization strategies for the pyrimidine core would be a significant advancement. nih.gov Direct and selective activation of C-H bonds would allow for the late-stage modification of the molecule, providing access to a wide range of derivatives that are difficult to synthesize through traditional methods. This could involve the use of transition metal catalysis or photoredox catalysis to introduce new functional groups at specific positions on the pyrimidine ring.
The benzyloxy group itself offers opportunities for unique transformations. Beyond its role as a protecting group, it could participate in novel cyclization or rearrangement reactions, potentially triggered by specific reagents or catalysts.
Application in Materials Science and Advanced Functional Molecules
While the primary focus on pyrimidine derivatives has been in medicinal chemistry, the unique electronic and structural features of this compound suggest its potential application in materials science. The aromatic pyrimidine core, coupled with the potential for extensive π-conjugation through appropriate derivatization, makes it a candidate for the development of novel organic electronic materials. mdpi.com
Future research could explore the synthesis of conjugated polymers and oligomers incorporating the this compound unit. These materials could exhibit interesting photophysical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The amine and benzyloxy groups provide handles for tuning the electronic properties and solid-state packing of these materials.
The ability of the pyrimidine core to participate in hydrogen bonding and π-π stacking interactions also makes it an attractive building block for the design of supramolecular materials and functional dyes . By introducing specific recognition motifs, it may be possible to create self-assembling systems with ordered structures and unique properties.
Integration with Flow Chemistry and Automated Synthesis
The translation of novel synthetic routes for this compound and its derivatives to more efficient and scalable production methods will be crucial for their practical application. Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for continuous manufacturing. mdpi.comresearchgate.net
Future research should focus on adapting the most promising synthetic strategies for this compound to continuous flow processes. This would involve the design of microreactors and the optimization of reaction parameters such as flow rate, temperature, and residence time. The integration of in-line purification and analysis techniques would further enhance the efficiency of the process.
Automated synthesis platforms can be coupled with flow chemistry to accelerate the discovery and optimization of new derivatives. beilstein-journals.org By automating the synthesis and screening of compound libraries, researchers can rapidly explore the structure-activity relationships of this compound analogues for various applications.
Deepening Computational Understanding of Reaction Mechanisms and Intermolecular Interactions
To guide and accelerate the experimental exploration of this compound, a deeper computational understanding of its properties and reactivity is essential. Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction mechanisms, electronic structures, and intermolecular interactions. samipubco.comjchemrev.comnih.govrsc.orgjchemrev.com
Future computational studies should focus on:
Modeling reaction pathways for novel synthetic routes to predict reaction outcomes and optimize conditions.
Investigating the mechanisms of unexplored rearrangements and transformations to understand the factors that control selectivity.
Predicting the electronic and photophysical properties of new materials based on the this compound scaffold to guide the design of functional molecules.
Simulating intermolecular interactions to understand the self-assembly behavior of derivatives and their binding to biological targets.
By combining computational predictions with experimental validation, researchers can adopt a more rational and efficient approach to unlocking the full potential of this compound.
Q & A
Q. What are the optimized synthetic routes for 2-(Benzyloxy)pyrimidin-5-amine, and how can reaction conditions be tailored to improve yield?
The synthesis of pyrimidine derivatives like this compound typically involves nucleophilic substitution or condensation reactions. A general protocol involves refluxing a halogenated pyrimidine precursor (e.g., 5-bromo-2-(benzyloxy)pyrimidine) with ammonia or a primary amine in a polar solvent (e.g., ethanol or DMF). For example, heating 2-methylthiopyrimidine with amines under reflux conditions overnight, followed by acidification and crystallization, yields substituted aminopyrimidines . Key parameters to optimize include reaction temperature (80–120°C), stoichiometry of the amine (1.5–3.0 equivalents), and solvent choice to balance solubility and reactivity. Post-reaction work-up often involves aqueous extraction and recrystallization from ethanol or ethyl acetate .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Analytical techniques such as HPLC (≥98% purity threshold) and LC-MS (to confirm molecular weight and detect impurities) are critical. Nuclear magnetic resonance (¹H/¹³C NMR ) provides structural confirmation, with characteristic peaks for the benzyloxy group (δ 5.2–5.4 ppm for OCH₂Ph) and pyrimidine protons (δ 8.1–8.5 ppm). High-resolution mass spectrometry (HRMS) can resolve isotopic patterns and verify the molecular formula (C₁₁H₁₁N₃O, MW 201.22) .
Q. What are the key stability considerations for storing this compound?
The compound should be stored in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or hydrolysis. Stability tests indicate susceptibility to moisture, necessitating desiccants like silica gel. Accelerated degradation studies (40°C/75% RH for 4 weeks) can identify decomposition pathways, such as cleavage of the benzyloxy group .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying reactive sites on the pyrimidine ring. For instance, the C-4 position may exhibit higher electrophilicity due to electron-withdrawing effects from the benzyloxy group. Molecular docking studies are also useful for predicting interactions with biological targets, such as kinase enzymes .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
Discrepancies in bioactivity (e.g., IC₅₀ variability in enzyme assays) may arise from impurities, solvent effects, or assay conditions. Methodological solutions include:
Q. How can this compound be functionalized for use in metal-catalyzed cross-coupling reactions?
The amino group can be protected (e.g., with Boc or Fmoc groups) to prevent side reactions. Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids at the C-4 or C-6 positions enables diversification. For example, using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 90°C yields biaryl derivatives .
Q. What are the safety and handling protocols for large-scale reactions involving this compound?
Key protocols include:
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Spill management : Neutralize with 5% acetic acid and adsorb with vermiculite.
- Waste disposal : Incineration in compliance with EPA guidelines (40 CFR Part 261) .
Methodological Tables
Q. Table 1. Key Physicochemical Properties of this compound
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 201.22 g/mol | |
| Solubility (25°C) | DMSO: >50 mg/mL; Water: <1 mg/mL | |
| Melting Point | 287.5–293.5°C (similar derivatives) | |
| LogP (Predicted) | 2.1 (PubChem) |
Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Source | Mitigation |
|---|---|---|
| 5-Hydroxypyrimidin-2-amine | Hydrolysis of benzyloxy group | Use anhydrous solvents, inert gas |
| N-Benzyl impurities | Incomplete deprotection | Optimize reaction time/temperature |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
